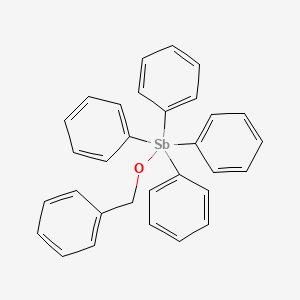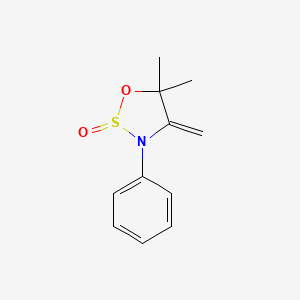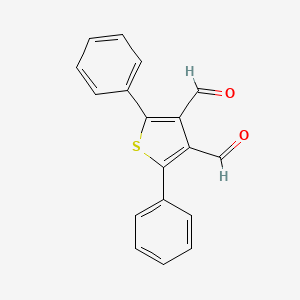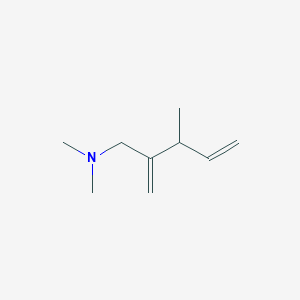![molecular formula C4H6N4O B14622181 [(1,3,5-Triazin-2-yl)amino]methanol CAS No. 60339-65-3](/img/structure/B14622181.png)
[(1,3,5-Triazin-2-yl)amino]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,3,5-Triazin-2-yl)amino]methanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Base-Mediated Synthesis: One method involves the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines using readily available imidates, guanidines, and amides or aldehydes as starting materials.
Microwave Irradiation: Another method involves the use of microwave irradiation to prepare 1,3,5-triazine derivatives.
Industrial Production Methods
Industrial production methods for [(1,3,5-Triazin-2-yl)amino]methanol typically involve the use of cyanuric chloride as a starting material. The substitution of chloride ions in cyanuric chloride with various amines or alcohols can yield different triazine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: [(1,3,5-Triazin-2-yl)amino]methanol undergoes substitution reactions where the chlorine atoms in cyanuric chloride are replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are less commonly reported.
Common Reagents and Conditions
Sodium Carbonate: Often used as an acid scavenger in substitution reactions.
Microwave Irradiation: Used to accelerate reactions and improve yields.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with amines can yield various amino-triazine derivatives, while substitution with alcohols can produce hydroxyl-triazine derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of [(1,3,5-Triazin-2-yl)amino]methanol varies depending on its specific application. For example, as a monoamine oxidase inhibitor, it works by inhibiting the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can help increase the levels of these neurotransmitters in the brain, which is beneficial in the treatment of depression and other mood disorders.
Comparaison Avec Des Composés Similaires
[(1,3,5-Triazin-2-yl)amino]methanol can be compared with other triazine derivatives such as:
Propriétés
Numéro CAS |
60339-65-3 |
|---|---|
Formule moléculaire |
C4H6N4O |
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
(1,3,5-triazin-2-ylamino)methanol |
InChI |
InChI=1S/C4H6N4O/c9-3-8-4-6-1-5-2-7-4/h1-2,9H,3H2,(H,5,6,7,8) |
Clé InChI |
OYACSIBPSQCBNX-UHFFFAOYSA-N |
SMILES canonique |
C1=NC=NC(=N1)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


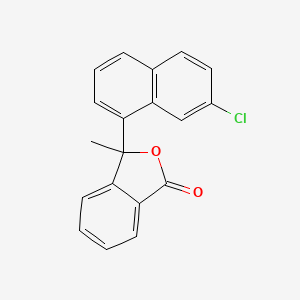
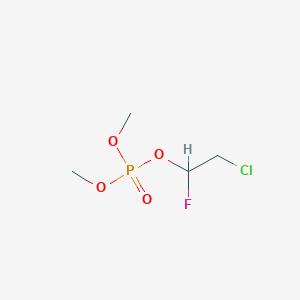

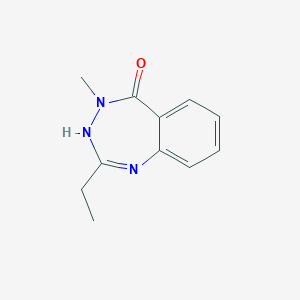
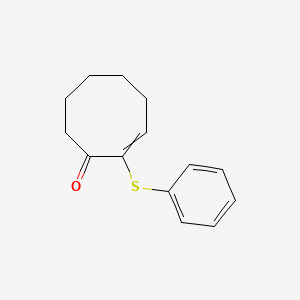

silanol](/img/structure/B14622148.png)

